![molecular formula C21H21N3O6 B2529663 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide CAS No. 874805-41-1](/img/structure/B2529663.png)

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

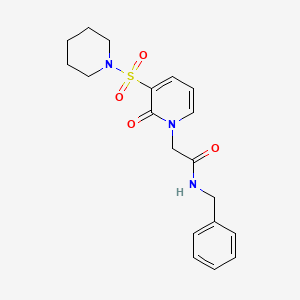

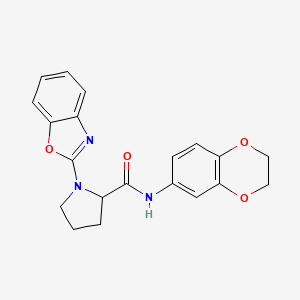

The compound N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide is a chemical entity that appears to be related to the class of oxazolidinones, which are known for their utility in various chemical and biological applications. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis, structure, and potential biological activity of related oxazolidinone derivatives.

Synthesis Analysis

The synthesis of oxazolidinone derivatives can be achieved through various methods. For instance, the synthesis of N-methyl-2-oxazolidinones is described as being stereo- and regio-selective when certain dienoate precursors are treated with concentrated sulfuric acid supported on silica gel in dichloromethane at low temperatures . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions to incorporate the benzo[d][1,3]dioxole and benzyloxalamide moieties.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of a five-membered oxazolidinone ring. This ring system can be substituted with various groups that influence the compound's properties and biological activity. For example, the presence of a benzyl group and a triazole moiety has been shown to provide antiproliferative activity against cancer cell lines . The benzo[d][1,3]dioxole group in the compound of interest is likely to contribute to the molecule's overall conformation and could potentially affect its biological activity.

Chemical Reactions Analysis

Oxazolidinones are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The papers do not provide specific reactions for the compound , but related oxazolidinone derivatives have been used as intermediates for constructing other heterocyclic structures, such as pyrrole rings . Additionally, the presence of reactive functional groups in the compound suggests that it could participate in further chemical transformations, potentially leading to the formation of complex molecules with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. While the specific properties of this compound are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological applications. For instance, the stereoisomers of certain oxazolidinone derivatives have been shown to have affinity for nicotinic acetylcholine receptors, which is indicative of their potential as bioactive molecules .

Scientific Research Applications

Drug Discovery and Development

Compounds with complex structures, similar to N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide, are often explored for their potential as therapeutic agents. For example, the development of novel orexin 1 and 2 receptor antagonists for insomnia treatment involves intricate molecular design to improve specificity and efficacy while minimizing side effects (Renzulli et al., 2011). This process includes assessing the pharmacokinetics, metabolism, and safety profile of the compound in preclinical and clinical settings.

Pharmacokinetics and Metabolism

Understanding how compounds are absorbed, distributed, metabolized, and excreted is crucial for their development into safe and effective drugs. For instance, studies on the pharmacokinetics and metabolism of drugs like metformin in diabetes patients provide insights into how drugs are processed in the body and how their dosing can be optimized for therapeutic efficacy and minimized toxicity (Beisswenger et al., 1999).

Therapeutic Applications

The therapeutic applications of compounds are determined by their biological activity, which can be directed towards specific targets within the body. Research into the mechanisms of action and therapeutic potential of compounds can lead to the development of new treatments for a wide range of diseases. For example, the study of sodium benzoate as an adjunct therapy for schizophrenia explores its potential to improve symptomatology by modulating neurotransmitter systems (Lin et al., 2017).

Future Directions

The future directions for research on “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide” and similar compounds could involve further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could be investigated for their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .

Mechanism of Action

Target of Action

Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

properties

IUPAC Name |

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c25-19(22-11-14-4-2-1-3-5-14)20(26)23-12-18-24(8-9-28-18)21(27)15-6-7-16-17(10-15)30-13-29-16/h1-7,10,18H,8-9,11-13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUSLUOTXKPSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)

![3-Propan-2-yl-5-[[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2529593.png)

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)